molecular formula C10H9N3OS B11364785 N-benzyl-1,2,3-thiadiazole-4-carboxamide

N-benzyl-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11364785
M. Wt: 219.27 g/mol
InChI Key: YOWSYJRSCSFLEX-UHFFFAOYSA-N
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Description

N-benzyl-1,2,3-thiadiazole-4-carboxamide: is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a benzyl group attached to the thiadiazole ring, imparts specific chemical and biological properties that make it a compound of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of benzylamine with 1,2,3-thiadiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Additionally, industrial production would focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific atoms or groups on the ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or under reflux conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-benzyl-1,2,3-thiadiazole-4-carboxamide is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown promise in biological studies due to its potential antimicrobial, antifungal, and anticancer activities. Researchers are exploring its use as a lead compound for the development of new drugs targeting specific biological pathways .

Medicine: In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry: The compound’s chemical properties make it suitable for use in the development of agrochemicals, such as pesticides and herbicides. Additionally, its potential as a corrosion inhibitor is being explored in the materials science industry .

Mechanism of Action

The mechanism of action of N-benzyl-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular signaling pathways can result in the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N-benzylthiadiazole-4-carboxamide

InChI

InChI=1S/C10H9N3OS/c14-10(9-7-15-13-12-9)11-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,11,14)

InChI Key

YOWSYJRSCSFLEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CSN=N2

Origin of Product

United States

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